molecular formula C18H15AlO3 B078509 Aluminium triphenolate CAS No. 15086-27-8

Aluminium triphenolate

Cat. No. B078509
CAS RN: 15086-27-8
M. Wt: 306.3 g/mol
InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K
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Patent
US03933927

Procedure details

In the reaction vessel of Example 1 place 190 parts of phenol and 2.4 parts of granular aluminum. Flush with nitrogen and heat to 180°C. to form aluminum phenoxide. Cool and vent. Add 206 parts of 2,6-di-sec-butylphenol and again seal the vessel. Heat to 275°C. and stir at this temperature for 2 hours. Then pressurized with butene-1 to 1000 psig and stir the reaction mixture under these conditions for an additional 4 hours. Cool and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst. Wash with water until neutral and then distill the reaction mixture to recover o-sec-butylphenol. Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction carried out in the same manner as the foregoing. The net result is that the 2,6-di-sec-butylphenol formed in each reaction is consumed in a subsequent reaction as the donor phenol forming o-sec-butylphenol, thus, avoiding accumulation of 2,6-di-sec-butylphenol and giving higher yields of o-sec-butylphenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al:8]>>[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3:8].[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Flush with nitrogen

Outcomes

Product
Name
Type
product
Smiles
[O-]C1=CC=CC=C1.[Al+3].[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.